Dbco-nhs ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

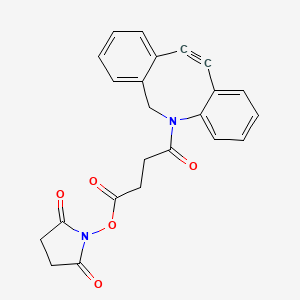

Dbco-nhs ester, also known as Dibenzocyclooctyne-N-hydroxysuccinimidyl ester, is a compound widely used in bioconjugation and click chemistry. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides. This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .

作用机制

- The primary targets for DBCO-NHS are amino groups (such as lysine residues) on peptides or proteins. These amino groups play a crucial role in forming stable linkages with DBCO-NHS .

- This reaction occurs through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

DBCO-NHS plays a significant role in biochemical reactions. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is highly specific and efficient, allowing DBCO-NHS to form covalent bonds with biomolecules at neutral or slightly basic pH .

Cellular Effects

DBCO-NHS has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to increase the intracellular uptake of liposomes by breast cancer xenografts . The DBCO moiety, when introduced at a specific density, induces increased tumor uptake in vivo .

Molecular Mechanism

The mechanism of action of DBCO-NHS is primarily through its ability to form covalent bonds with biomolecules. The NHS ester in DBCO-NHS reacts with primary amines on biomolecules, such as the side chain of lysine residues or aminosilane-coated surfaces . This reaction leads to a specific interaction with molecules containing azides, carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of DBCO-NHS are limited, it’s known that the compound is stable and can form long-lasting covalent bonds with biomolecules . This stability ensures that the conjugated products can maintain their biological function in complex biological environments .

Dosage Effects in Animal Models

In animal models, DBCO-NHS has been shown to increase tumor uptake of liposomes . The study found that decorating the terminal lipid with a DBCO moiety at a specific density induced increased tumor uptake in vivo

Metabolic Pathways

Given its role in bioconjugation, it’s likely that DBCO-NHS interacts with various enzymes and cofactors during the process of forming covalent bonds with biomolecules .

Transport and Distribution

DBCO-NHS is used to modify biomolecules, which can then be transported and distributed within cells and tissues

Subcellular Localization

The subcellular localization of DBCO-NHS is likely to depend on the biomolecules it is attached to. Once DBCO-NHS forms a covalent bond with a biomolecule, it may be directed to specific compartments or organelles based on the properties of the biomolecule

准备方法

Dbco-nhs ester is synthesized through a series of chemical reactions involving the formation of the dibenzocyclooctyne (DBCO) group and the N-hydroxysuccinimidyl (NHS) ester group. The synthetic route typically involves the following steps:

Formation of DBCO Group: The DBCO group is synthesized through a series of reactions starting from commercially available starting materials. This involves the formation of a strained alkyne structure.

Formation of NHS Ester Group: The NHS ester group is formed by reacting N-hydroxysuccinimide with a carboxylic acid derivative.

Coupling of DBCO and NHS Ester: The final step involves coupling the DBCO group with the NHS ester group under specific reaction conditions to form this compound.

化学反应分析

Dbco-nhs ester undergoes several types of chemical reactions, primarily involving its amine-reactive NHS ester and alkyne groups:

科学研究应用

Dbco-nhs ester has a wide range of applications in scientific research, including:

Bioconjugation: It is used to modify and label biomolecules such as antibodies and streptavidin by introducing DBCO groups onto their surfaces.

Drug Delivery Systems: It is used as a cross-linker to conjugate peptide antigens onto the surface of poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Antibody-Drug Conjugates (ADCs): This compound is used as a cleavable linker in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells.

Protein Labeling: It is used in protein labeling and functional studies in biological research.

相似化合物的比较

Dbco-nhs ester is unique due to its combination of an NHS ester and a strained alkyne group, which allows for efficient bioconjugation and click chemistry reactions. Similar compounds include:

Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester: This compound also contains a DBCO group and an NHS ester group, but with a sulfo modification for increased solubility in aqueous media.

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: This compound includes a PEG4 spacer for increased flexibility and reduced steric hindrance in bioconjugation reactions.

This compound stands out due to its high reactivity and efficiency in copper-free click chemistry, making it a valuable tool in various scientific research applications.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEBOJWFQSQZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of DBCO-NHS in the development of the siRNA delivery system described in the research papers? [, ]

A1: DBCO-NHS acts as a linker molecule, facilitating the conjugation of two key components:

- Designed Ankyrin Repeat Proteins (DARPins): Specifically, engineered DARPins (Aha-Ec1 and Aha-Ec4) designed to selectively bind to the tumor-associated antigen EpCAM. [, ]

- PAMAM Dendrimers: These highly branched polymers serve as carriers for the siRNA due to their ability to complex with negatively charged siRNA molecules. [, ]

- DBCO: Reacts with azide groups through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry reaction. [, ]

- NHS ester: Reacts with primary amines, such as those found on the surface of PAMAM dendrimers. [, ]

Q2: How was the successful conjugation of the components using DBCO-NHS confirmed in the research? [, ]

A2: Researchers employed gel electrophoresis to verify the successful conjugation of the DARPins to the PAMAM dendrimers using DBCO-NHS. [, ] This technique separates molecules based on their size and charge. The appearance of distinct bands corresponding to the expected sizes of the protein-dendrimer conjugates, different from the unconjugated components, confirmed the success of the conjugation reaction. [, ] Further analysis and purification were performed using FPLC (Fast Protein Liquid Chromatography), specifically an AKTA system, to isolate the desired conjugates from any unreacted components. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)